molecular formula C12H15NO3 B6235979 rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate, trans CAS No. 1932795-14-6

rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate, trans

Cat. No.: B6235979
CAS No.: 1932795-14-6
M. Wt: 221.3
InChI Key:
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Description

rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate, trans: is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate, trans typically involves the reaction of benzyl chloroformate with (1R,2R)-2-hydroxycyclobutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate, trans can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate, trans is used in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making it useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

  • rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate
  • rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate

Comparison: rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate, trans is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to the cyclopentyl and cycloheptyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.

Properties

CAS No.

1932795-14-6

Molecular Formula

C12H15NO3

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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